molecular formula C9H13N3O B12049574 3-[(2-Aminophenyl)amino]propanamide

3-[(2-Aminophenyl)amino]propanamide

Cat. No.: B12049574
M. Wt: 179.22 g/mol
InChI Key: BSKMDCVAWQEZRV-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)amino]propanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of propanamide, where the amide group is substituted with a 2-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)amino]propanamide typically involves the reaction of 2-nitroaniline with acrylonitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step and acidic or basic conditions for the amidation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)amino]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

3-[(2-Aminophenyl)amino]propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-aminoanilino)propanamide

InChI

InChI=1S/C9H13N3O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13)

InChI Key

BSKMDCVAWQEZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC(=O)N

Origin of Product

United States

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